methyl 1-fluoro-2,2-dimethylcyclopropane-1-carboxylate
Description
Properties
CAS No. |
2222981-41-9 |
|---|---|
Molecular Formula |
C7H11FO2 |
Molecular Weight |
146.16 g/mol |
IUPAC Name |
methyl 1-fluoro-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H11FO2/c1-6(2)4-7(6,8)5(9)10-3/h4H2,1-3H3 |
InChI Key |
OSOOLBJZMWGQDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1(C(=O)OC)F)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Preparation of 1-Fluoro-cyclopropane-1-Carboxylic Acid
The synthesis begins with 1-fluoro-cyclopropane-1-carboxylic acid, a key intermediate described in US5498750A. This compound is synthesized via a two-step process:
-
Rearrangement of 1-Fluoro-cyclopropyl Phenyl Ketones :
A 1-fluoro-cyclopropyl phenyl ketone (e.g., 1-fluoro-cyclopropyl 4-chlorophenyl ketone) reacts with a peroxy compound like m-chloroperbenzoic acid (MCPBA) in chloroform under reflux. This Baeyer-Villiger oxidation produces a phenyl ester intermediate, 4-chlorophenyl 1-fluoro-cyclopropane-1-carboxylate, in 75% yield. -
Hydrolysis to the Carboxylic Acid :
The phenyl ester is treated with aqueous sodium hydroxide, followed by acidification with hydrochloric acid to yield 1-fluoro-cyclopropane-1-carboxylic acid (78% yield, m.p. 66–68°C).
Key Data :
Cyclopropanation of Fluorinated Precursors
Ring-Closing via Base-Induced Elimination
EP0003683B1 describes cyclopropane formation via base-mediated elimination, a method adaptable to fluorinated systems. For example:
-
A trichloroethyl precursor (e.g., methyl 2,2-dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylate) is treated with sodium methoxide in hexane/dimethylacetamide. This eliminates HCl to form a dichloroethenyl derivative.
Adaptation for Fluorinated Systems :
A hypothetical route involves fluorinating a trichloroethyl precursor before cyclopropanation. For instance, substituting chlorine with fluorine via nucleophilic fluorination (e.g., using KF in diethylene glycol), followed by base-induced cyclization.
Key Data from Analogous Reactions :
Alternative Routes via Fluorinated Cyclopropane Ketones
Synthesis of 1-Fluoro-cyclopropyl Ketones
1-Fluoro-cyclopropyl ketones (e.g., 1-fluoro-cyclopropyl 4-chlorophenyl ketone) are prepared via nucleophilic fluorination of bromo-chloro precursors using KF in diethylene glycol (10% yield). These ketones serve as versatile intermediates for further functionalization.
Oxidative Rearrangement to Esters
The ketone undergoes oxidative rearrangement with MCPBA to form phenyl esters, which are hydrolyzed to carboxylic acids. Replacing the phenyl group with methyl via transesterification (e.g., using methanol and acid catalysis) could yield the target methyl ester.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
Methyl 1-fluoro-2,2-dimethylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
Chemical Synthesis Applications
Building Block in Organic Synthesis
Methyl 1-fluoro-2,2-dimethylcyclopropane-1-carboxylate serves as a versatile building block in organic synthesis. Its unique cyclopropane structure allows for the introduction of fluorine, which can enhance the lipophilicity and bioavailability of drug candidates without significantly altering their molecular volume. This property is particularly valuable in drug design and development.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Cyclopropanation Reactions : Utilizing diazo compounds in the presence of metal catalysts (e.g., rhodium or copper) to form cyclopropane derivatives.
- Fluorination Reactions : Introduction of fluorine via electrophilic fluorination methods or nucleophilic substitution reactions involving fluoride sources .
Potential Biological Interactions
Research has indicated that compounds containing fluorinated cyclopropanes exhibit promising biological activities. This compound is being investigated for its interactions with enzymes and receptors, which could lead to the development of new therapeutic agents.
Case Studies
A notable study examined the effects of introducing fluorine into cyclic structures on their biological activity. The results suggested that fluorinated compounds often demonstrate enhanced binding affinity to target proteins compared to their non-fluorinated counterparts . This finding underscores the importance of this compound in drug discovery.
Table 1: Comparison of Synthesis Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Cyclopropanation | Reaction with diazo compounds | High yield, selective | Requires specialized catalysts |
| Fluorination | Electrophilic or nucleophilic methods | Versatile applications | Potential for side reactions |
| Esterification | Reaction with alcohols to form esters | Simple procedure | Limited to stable substrates |
Mechanism of Action
The mechanism of action of methyl 1-fluoro-2,2-dimethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The cyclopropane ring imparts significant strain, making the molecule highly reactive. This reactivity allows it to interact with various enzymes and receptors, potentially leading to biological effects. The exact molecular pathways and targets are still under investigation, but the compound’s unique structure plays a crucial role in its activity .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares methyl 1-fluoro-2,2-dimethylcyclopropane-1-carboxylate with structurally related pyrethroids and cyclopropane derivatives:
*Note: The molecular formula and weight for the target compound are inferred based on structural analysis.
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: Halogenation: Fluorine in the target compound may improve oxidative stability compared to chlorinated analogs like permethrin . Chlorine in pyrethroids enhances insecticidal activity by increasing electrophilicity .
Physicochemical Properties: Lipophilicity: Fluorine increases logP (lipophilicity), improving membrane permeability. For example, β-cyfluthrin’s 4-fluoro-phenoxy group enhances environmental persistence . Metabolic Stability: Methyl esters (as in the target compound) are more hydrolytically stable than phenoxybenzyl esters in pyrethroids, which are prone to esterase cleavage .
Synthetic Routes: The target compound could be synthesized via nucleophilic substitution or esterification, similar to methods used for methyl 1-(5-methoxy-2,4-dinitrophenoxy)cyclopropanecarboxylate (cesium carbonate-mediated coupling; ).
Biological Activity
Methyl 1-fluoro-2,2-dimethylcyclopropane-1-carboxylate (CAS No. 2222981-41-9) is an organic compound characterized by its unique cyclopropane ring structure, which contributes to its significant reactivity and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C7H11FO2 |
| Molecular Weight | 146.16 g/mol |
| IUPAC Name | This compound |
| Purity | 95% |
The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets due to the strain in its cyclopropane ring. This strain enhances the compound's reactivity, allowing it to interact with enzymes and receptors in biological systems. Although the precise molecular pathways remain under investigation, preliminary studies suggest potential roles in drug development and medicinal chemistry.
In Vitro Studies
- Cytotoxicity Assays : Initial studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, treatment with the compound resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells.
- Mechanistic Insights : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. This suggests a potential application as an anticancer agent .
Case Studies
A series of studies have been conducted to evaluate the biological effects of this compound:
- Study on Enzyme Inhibition : Research demonstrated that the compound inhibits specific enzymes involved in metabolic pathways, potentially altering cellular metabolism and growth patterns .
- Impact on Cytokine Production : Another study investigated the relationship between this compound and cytokine production in response to environmental stressors. The findings indicated that exposure to this compound modulated cytokine levels, which could have implications for inflammatory responses .
Applications in Drug Development
The unique structural properties of this compound make it a valuable scaffold for drug design:
- Pharmacophore Development : Its ability to interact with various biomolecules positions it as a candidate for developing new pharmacophores targeting specific diseases.
- Agrochemical Potential : The compound's reactivity also suggests applications in agrochemicals, where it may serve as an intermediate for synthesizing insecticides or herbicides .
Q & A
Q. What are the common synthetic routes for methyl 1-fluoro-2,2-dimethylcyclopropane-1-carboxylate, and what reaction conditions optimize yield?
The synthesis typically involves cyclopropanation of a pre-functionalized precursor. For example, cyclopropane rings can be formed via [2+1] cycloaddition using carbene intermediates or transition-metal-catalyzed methods. Key steps include:
- Precursor activation : Use of fluoroalkyl halides or esters to introduce fluorine at the cyclopropane ring.
- Cyclopropanation : Catalysts like Rh(II) or Cu(I) facilitate ring closure under inert conditions (e.g., anhydrous solvents, low oxygen) .
- Esterification : Methyl ester formation via nucleophilic substitution (e.g., methanol with acyl chloride intermediates). Optimal conditions: Temperatures between 0–25°C, dichloromethane or THF as solvents, and reaction times of 12–24 hours to minimize side reactions .
Q. How can the stereochemical configuration of the cyclopropane ring be confirmed post-synthesis?
Techniques include:
- X-ray crystallography : Direct determination of spatial arrangement (e.g., distinguishing cis vs. trans substituents) .
- NMR spectroscopy : -NMR and -NMR coupling constants (e.g., ) reveal fluorine’s electronic environment and ring strain .
- Vibrational circular dichroism (VCD) : Resolves enantiomeric purity in chiral derivatives .
Advanced Research Questions
Q. How does the fluorine substituent influence the compound’s reactivity in ring-opening reactions compared to non-fluorinated analogs?
Fluorine’s electronegativity increases ring strain and polarizes adjacent bonds, accelerating nucleophilic attack. For example:
- Acid-catalyzed hydrolysis : Fluorine stabilizes transition states via inductive effects, leading to faster ester hydrolysis compared to methyl or hydrogen analogs.
- Radical reactions : Fluorine’s electron-withdrawing nature enhances stability of radical intermediates in photochemical reactions . Computational studies (DFT) show a 15–20% reduction in activation energy for fluorinated derivatives versus non-fluorinated cyclopropanes .
Q. What methodologies resolve contradictions in reported reaction yields for fluorinated cyclopropane carboxylates?
Discrepancies often arise from:
- Impurity profiles : Trace moisture or oxygen degrades intermediates. Use Karl Fischer titration to verify solvent dryness .
- Catalyst variability : Rh(II) complexes with electron-deficient ligands improve reproducibility (e.g., Rh₂(octanoate)₄ vs. Rh₂(OAc)₄) .
- Analytical calibration : Validate HPLC/GC-MS methods with internal standards (e.g., deuterated analogs) to quantify yields accurately .
Q. How can computational modeling predict the compound’s behavior in biological systems?
- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways.
- MD simulations : Assess membrane permeability using logP values (experimental: ~1.8) and polar surface area (<90 Ų) .
- ADMET profiling : Use QSAR models to estimate toxicity (e.g., LD₅₀) and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
